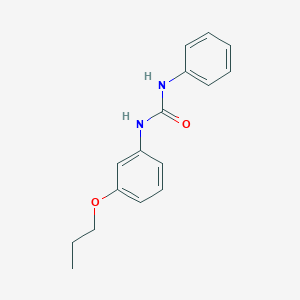![molecular formula C20H21ClN2O2 B267123 N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B267123.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide, also known as ACBC, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. ACBC is a benzamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and protein synthesis. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been used as a tool compound to study the role of the sigma-1 receptor in various physiological and pathological conditions, including pain, depression, and neurodegenerative diseases.
作用機序
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide acts as a selective agonist of the sigma-1 receptor, which is a chaperone protein that is located in the endoplasmic reticulum and plasma membrane of cells. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide binds to the sigma-1 receptor with high affinity and modulates its activity, leading to the activation of downstream signaling pathways. The sigma-1 receptor has been implicated in various cellular processes, including calcium signaling, oxidative stress, and protein folding. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to have neuroprotective and anti-inflammatory effects in various experimental models, suggesting that it may have therapeutic potential for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the regulation of protein folding. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to protect neurons from oxidative stress and excitotoxicity in vitro and in vivo, suggesting that it may have neuroprotective effects. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has also been shown to have anti-inflammatory effects in experimental models of neuroinflammation and autoimmune diseases.
実験室実験の利点と制限
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has some limitations, including its limited solubility in aqueous solutions, its instability in some solvents, and its potential for off-target effects. These limitations can be overcome by using appropriate solvents, stabilizers, and controls in experimental designs.
将来の方向性
There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide, including the development of more potent and selective sigma-1 receptor agonists, the characterization of the downstream signaling pathways activated by N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide, the investigation of the role of the sigma-1 receptor in various physiological and pathological conditions, and the evaluation of the therapeutic potential of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide for neurodegenerative diseases and other disorders. Additionally, the development of new methods for the synthesis and purification of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide may improve its yield and purity, and facilitate its use in future research.
合成法
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been achieved using several methods, including the reaction of 2-chlorobenzoyl chloride with 4-(1-azepanylcarbonyl)aniline in the presence of a base such as triethylamine. Other methods involve the reaction of 2-chlorobenzamide with 4-(1-azepanylcarbonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The yield and purity of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide can be improved by using different solvents, reaction temperatures, and reaction times.
特性
製品名 |
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide |
|---|---|
分子式 |
C20H21ClN2O2 |
分子量 |
356.8 g/mol |
IUPAC名 |
N-[4-(azepane-1-carbonyl)phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H21ClN2O2/c21-18-8-4-3-7-17(18)19(24)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24) |
InChIキー |
WCBCMQHULMMWLU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
正規SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267040.png)
![2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid](/img/structure/B267041.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)

![3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267046.png)
![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)

![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)
![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)



![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)